2-((1H-indol-6-yl)oxy)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(1H-indol-6-yloxy)ethanol |
InChI |
InChI=1S/C10H11NO2/c12-5-6-13-9-2-1-8-3-4-11-10(8)7-9/h1-4,7,11-12H,5-6H2 |
InChI Key |
NQGHAMGQOZLRNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OCCO |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 1h Indol 6 Yl Oxy Ethanol
Reactions Involving the Indole (B1671886) Nitrogen (N-H)
The nitrogen atom of the indole ring is known to be less nucleophilic than that of simple amines due to the delocalization of its lone pair of electrons into the aromatic system. nih.gov Nevertheless, it can undergo several important reactions, such as alkylation and acylation, typically after deprotonation with a suitable base.
The N-alkylation of indoles is a common strategy to introduce various substituents at the nitrogen atom, which can significantly modify the biological and chemical properties of the molecule. This reaction generally proceeds via an S\textsubscript{N}2 mechanism, where the deprotonated indole anion acts as a nucleophile. mdpi.com A variety of bases and alkylating agents can be employed for this purpose.
A study on the synthesis of related 1-alkyl-1H-indole-2-carboxylic acid derivatives demonstrated the feasibility of N-alkylation on a similar 6-oxy-indole scaffold. nih.gov In a typical procedure, the indole is treated with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an aprotic polar solvent like dimethylformamide (DMF) to generate the indolide anion. nih.govuniv-ovidius.ro This is followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. nih.gov
Below is an interactive data table summarizing typical conditions for N-alkylation of indole derivatives, which are applicable to 2-((1H-indol-6-yl)oxy)ethanol.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | Room Temp. | High | nih.gov |
| Benzyl Bromide | KOH | Acetone | 20 | >90 | nih.gov |
| Allyl Bromide | KOH | Acetone | 20 | >90 | nih.gov |
| 1,2-dibromoethane | K₂CO₃ | DMF | 40 | Moderate | univ-ovidius.ro |
N-acylation of indoles introduces an acyl group onto the nitrogen atom, forming an N-acylindole. This transformation is significant as the N-acylindole moiety is present in numerous biologically active compounds. nih.gov The reaction often requires the use of a strong base to deprotonate the indole nitrogen, followed by treatment with an acylating agent like an acyl chloride or a thioester. nih.gov
Recent methodologies have demonstrated the chemoselective N-acylation of indoles using thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. nih.gov This method offers good functional group tolerance. nih.gov
The following interactive table outlines representative conditions for the N-acylation of indoles.
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acyl Chloride | NaH | DMF | Room Temp. | Good | nih.gov |
| Thioester | Cs₂CO₃ | Xylene | 140 | 60-97 | nih.gov |
| Acetic Anhydride | DBU | DME | 40 | Moderate | researchgate.net |
Reactions at the Ethanol (B145695) Hydroxyl Group
The primary hydroxyl group of the ethanol side chain in this compound is a versatile functional handle that can participate in a variety of reactions, including esterification and oxidation.
Esterification of the primary hydroxyl group can be achieved through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic approach. byjus.commasterorganicchemistry.com This reaction is typically carried out using an excess of the alcohol or by removing water to drive the equilibrium towards the ester product. chemguide.co.uk
Alternatively, for more sensitive substrates, esterification can be performed under milder conditions using acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. chemguide.co.uk This method avoids the use of strong acids. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another mild and efficient method for forming esters from carboxylic acids and alcohols. commonorganicchemistry.com
The table below provides an overview of common esterification methods applicable to the hydroxyl group of this compound.
| Reagent | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| Carboxylic Acid | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | Variable | byjus.commasterorganicchemistry.com |
| Acyl Chloride | Pyridine | Dichloromethane | Room Temp. | High | chemguide.co.uk |
| Carboxylic Acid | DCC, DMAP | Dichloromethane | Room Temp. | High | commonorganicchemistry.com |
| Acid Anhydride | Pyridine | Dichloromethane | Room Temp. | High | chemguide.co.uk |
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane, will typically yield the corresponding aldehyde, 2-((1H-indol-6-yl)oxy)acetaldehyde. youtube.com
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from a chromium(VI) salt and sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol all the way to the carboxylic acid, 2-((1H-indol-6-yl)oxy)acetic acid. nih.gov It is important to note that the indole ring itself can be susceptible to oxidation under harsh conditions, so careful selection of the oxidant and reaction conditions is crucial to achieve selective oxidation of the alcohol. nih.gov
The following table summarizes common oxidizing agents for the conversion of primary alcohols.
| Oxidizing Agent | Product | Solvent | Remarks | Reference |
| PCC | Aldehyde | Dichloromethane | Mild, selective for aldehyde | youtube.com |
| Dess-Martin Periodinane | Aldehyde | Dichloromethane | Mild, selective for aldehyde | youtube.com |
| KMnO₄ | Carboxylic Acid | Water/Acetone | Strong oxidant | nih.gov |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone | Strong oxidant | nih.gov |
Beyond esterification and oxidation, the hydroxyl group can be converted into other functional groups. For instance, it can be transformed into a good leaving group, such as a tosylate, by reacting with tosyl chloride in the presence of a base like pyridine. This tosylated derivative can then undergo nucleophilic substitution reactions to introduce a wide range of functionalities.
Additionally, the hydroxyl group can react with ethylene (B1197577) oxide in the presence of a base to form a longer polyether chain, a process known as ethoxylation. rsc.org This reaction can be catalyzed by sodium alkoxides or tertiary amines. rsc.org
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the substituent at the 6-position on the benzene (B151609) ring can modulate this reactivity and direct incoming electrophiles to other positions.
The 2-hydroxyethoxy group at the 6-position is an ortho-, para-directing activating group due to the lone pairs of electrons on the oxygen atom that can be donated to the aromatic ring through resonance. This increases the electron density of the benzene portion of the indole ring, particularly at the C5 and C7 positions. Consequently, electrophilic aromatic substitution on this compound is a competitive process, with several positions being potential sites of reaction.
While the C3 position remains the most nucleophilic site on the indole nucleus, the activating effect of the 6-oxyethanol group can also promote substitution on the benzene ring. Studies on analogous 6-methoxyindoles have shown that the presence of a 6-alkoxy group can lead to substitution at various positions, including C2, C3, C4, C5, and C7, depending on the reaction conditions and the nature of the electrophile. For instance, some electrophilic substitutions on 6-methoxyindoles have been shown to yield a mixture of products with substitution occurring at different positions on the indole ring. rsc.orgrsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C3 | High | Inherently the most nucleophilic position of the indole ring. |
| C5 | Moderate to High | Activated by the para-directing 6-oxyethanol group. |
| C7 | Moderate | Activated by the ortho-directing 6-oxyethanol group. |
| C2 | Low to Moderate | Less favored than C3, but can be observed with certain electrophiles and catalysts. |
| C4 | Low | Generally less reactive towards electrophilic attack. |
It is important to note that the actual outcome of an electrophilic substitution reaction can be influenced by steric hindrance from the 2-hydroxyethoxy group, the solvent used, and the temperature at which the reaction is carried out.
General Chemical Stability and Proposed Degradation Pathways
The chemical stability of this compound is influenced by the inherent properties of the indole ring and the attached side chain. Indole and its derivatives are known to be sensitive to light and air, often leading to discoloration and the formation of degradation products. nih.gov The electron-rich nature of the indole nucleus makes it susceptible to oxidation.
Proposed Degradation Pathways:
Oxidation: The indole ring can be oxidized to form various products. The primary site of oxidation is often the C2-C3 double bond of the pyrrole ring. This can lead to the formation of oxindole, isatin (B1672199), and subsequently, ring-opened products like anthranilic acid derivatives. scispace.comnih.gov The presence of a hydroxyl group in the side chain could also be a site for oxidation. Indole derivatives with hydroxyl groups on the benzene ring have been found to have lower oxidation potentials. nih.govacs.org
Polymerization: Under acidic conditions or in the presence of certain oxidizing agents, indoles can undergo polymerization. This typically involves the formation of dimers, trimers, and higher oligomers. acs.org
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of indole compounds. This can involve the formation of reactive oxygen species that can then attack the indole ring. nih.govacs.org
Microbial Degradation: In environmental settings, microorganisms can degrade indole compounds. This often involves hydroxylation of the ring followed by cleavage of the heterocyclic ring. scispace.comfrontiersin.orgresearchgate.netasm.org
Table 2: Summary of Potential Degradation Pathways for this compound
| Degradation Pathway | Triggering Factors | Potential Products |
| Oxidation | Air, light, oxidizing agents | Oxindole derivatives, isatin derivatives, ring-opened products |
| Polymerization | Acidic conditions, oxidizing agents | Dimers, trimers, and higher oligomers |
| Photodegradation | UV light | Various photo-oxidation products |
| Microbial Degradation | Presence of specific microorganisms | Hydroxylated indoles, ring-cleavage products |
The stability of the ether linkage in the 2-hydroxyethoxy side chain is generally expected to be robust under neutral and basic conditions. However, under strong acidic conditions, cleavage of the ether bond could potentially occur. The terminal hydroxyl group of the side chain can undergo typical alcohol reactions, such as esterification or oxidation, under appropriate conditions.
Structure Activity Relationship Sar Studies of 2 1h Indol 6 Yl Oxy Ethanol Derivatives
N1-Substitution of the Indole (B1671886) Nitrogen
The nitrogen atom at the N1 position of the indole ring is a common site for chemical modification in drug discovery programs. Substitution at this position can significantly impact a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.
Research on various classes of indole derivatives has consistently demonstrated that the nature of the substituent at the N1 position can profoundly influence biological activity. For instance, in the context of opioid receptor ligands, the introduction of different N-alkyl and N-alkenyl groups to an indolomorphinan scaffold resulted in significant variations in receptor affinity, selectivity, and efficacy. nih.gov A study on N-substituted noroxymorphindoles showed that even small changes in the N-substituent, such as varying alkyl chain length from ethyl to heptyl, or introducing branched alkyl groups, led to a range of antagonist activities. nih.gov
Applying these principles to 2-((1H-indol-6-yl)oxy)ethanol, it can be postulated that N1-substitution could serve as a critical handle for modulating its biological effects. The introduction of small alkyl groups (e.g., methyl, ethyl) might enhance lipophilicity, potentially improving cell membrane permeability. Conversely, incorporating polar substituents could increase aqueous solubility. The presence of a hydrogen bond donor at the N1 position (unsubstituted indole) allows for interaction with specific receptor sites, and replacing this hydrogen with an alkyl group removes this capability, which could either be beneficial or detrimental depending on the target.
Table 1: Postulated Influence of N1-Substitution on the Biological Activity of this compound Derivatives
| N1-Substituent | Expected Change in Physicochemical Properties | Potential Impact on Biological Activity |
| -H (unsubstituted) | Hydrogen bond donor capability | May be crucial for binding to certain biological targets. |
| -CH₃ (Methyl) | Increased lipophilicity, loss of H-bond donor | Could enhance membrane permeability and alter receptor affinity. |
| -CH₂CH₃ (Ethyl) | Further increase in lipophilicity | May lead to improved potency or a shift in selectivity. |
| -CH₂Ph (Benzyl) | Significant increase in steric bulk and lipophilicity | Could introduce new binding interactions (e.g., π-stacking) or cause steric hindrance. |
| -C(O)CH₃ (Acetyl) | Introduction of a hydrogen bond acceptor | May alter the electronic properties of the indole ring and introduce new interactions. |
It is important to note that these are generalized predictions, and the actual effect of N1-substitution would be highly dependent on the specific biological target of this compound.
Stereochemical Considerations in Derivatives and Their Impact on Biological Profiles
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral environments composed of L-amino acids and D-sugars. nih.gov Enantiomers of a chiral drug, while possessing identical chemical formulas and connectivity, can exhibit profound differences in their pharmacological activity, potency, and toxicity. nih.gov
While this compound itself is achiral, derivatives that introduce a chiral center can be synthesized. A common modification would be the introduction of a substituent on the ethanol (B145695) side chain, for example, creating 2-((1H-indol-6-yl)oxy)propan-1-ol. This molecule would possess a stereocenter at the C2 position of the propanol (B110389) chain, existing as (R)- and (S)-enantiomers.
The differential activity of enantiomers is a well-established principle in pharmacology. For instance, studies on chiral pyrethroids have demonstrated clear chiral discrimination, where one enantiomer exhibits significantly higher insecticidal activity than the other. mdpi.com Similarly, in the realm of dopamine (B1211576) receptor antagonists, the stereochemistry of chiral morpholine (B109124) analogs has been shown to be a critical determinant of their binding affinity and selectivity. researchgate.net
In the context of this compound derivatives, it is highly probable that the (R)- and (S)-enantiomers of a chiral analog would display distinct biological profiles. One enantiomer may fit optimally into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may bind with lower affinity or not at all. In some cases, the less active enantiomer (distomer) may contribute to side effects or even antagonize the effect of the active enantiomer (eutomer).
Table 2: Hypothetical Biological Activity of Chiral Derivatives of this compound
| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) - Hypothetical Target X | Functional Activity (EC₅₀, nM) - Hypothetical Target X |
| Derivative A | Racemate | 50 | 120 |
| Derivative A | (R)-enantiomer | 15 | 35 |
| Derivative A | (S)-enantiomer | 850 | >1000 |
This hypothetical data illustrates a scenario where the (R)-enantiomer is significantly more potent than the (S)-enantiomer. The investigation of the stereochemistry of such derivatives would be a critical step in any drug development campaign to identify the eutomer and optimize the therapeutic profile. The synthesis and evaluation of enantiomerically pure derivatives are therefore essential for a complete understanding of the SAR.
Biological Activity and Mechanistic Investigations in in Vitro Systems
Antimicrobial Activity Studies
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
No data is available on the antibacterial activity of 2-((1H-indol-6-yl)oxy)ethanol.
Antifungal Efficacy Against Various Fungal Pathogens
No data is available on the antifungal activity of this compound.
Mechanistic Insights into Antimicrobial Action
No data is available on the mechanism of antimicrobial action for this compound.
Antioxidant Activity Evaluation
Radical Scavenging Assays (e.g., DPPH, ABTS)
No data is available on the radical scavenging activity of this compound.
Ferric Reducing Antioxidant Power (FRAP)
No data is available on the ferric reducing antioxidant power of this compound.
Metal Ion Chelating Activity
No studies were found that investigated the metal ion chelating properties of this compound.
Anticancer Activity in Cell-Based Assays (In Vitro)
There is no available data on the cytotoxic effects of this compound on any cancer cell lines.
No research could be found detailing the ability of this compound to induce apoptosis in cancer cells.
Information regarding the inhibitory effects of this compound on cancer-related pathways such as EGFR or COX-2 is not available in the reviewed literature.
Enzyme Inhibition Studies (Beyond Cancer-Related Targets)
There are no published studies on the anticholinesterase activity of this compound.
Tubulin Polymerization Inhibition
The indole (B1671886) skeleton is a significant structural subunit in the discovery of new drug candidates, and a number of tubulin polymerization inhibitors feature this nucleus. mdpi.com Compounds with an indole nucleus, such as arylthioindoles (ATIs), inhibit tubulin assembly by interacting with the colchicine binding site on β-tubulin. mdpi.com Microtubule-targeting agents are successful as chemotherapeutic drugs because they interfere with critical cellular functions like mitosis and cell signaling. nih.gov They work by disrupting microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle. nih.gov
Various derivatives of the indole scaffold have demonstrated potent inhibition of tubulin polymerization. For instance, 2-phenylindole derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range (1.0–2.0 μM). mdpi.com Another class, arylthioindoles (ATIs), are also potent inhibitors of both tubulin polymerization and cancer cell growth. mdpi.com A specific ATI derivative, compound 31, was found to inhibit tubulin polymerization with an IC50 value between <1.0 to 2.0 μM and showed uniform activity across a panel of cancer cells, including multidrug-resistant ones. mdpi.com Furthermore, indolyl-imidazopyridines have been found to potently inhibit tubulin polymerization in human melanoma and prostate cancer cell lines, with one 6-indolyl derivative exhibiting an IC50 of 3 nM on A375 cells. mdpi.com
| Compound Class/Derivative | Target/Cell Line | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 2-Phenylindole derivatives | Tubulin Polymerization | 1.0–2.0 μM | mdpi.com |
| Arylthioindoles (ATIs) (e.g., Compound 31) | Tubulin Polymerization | <1.0 to 2.0 μM | mdpi.com |
| 6-Indolyl-imidazopyridine (Compound 39) | A375 Melanoma Cells | 3 nM | mdpi.com |
| Sulfur atom-spaced TMP derivative (Compound 1k) | Tubulin Polymerization | 0.58 ± 0.06 µM | nih.gov |
Sodium Channel Inhibitory Activity (for structurally analogous indole derivatives)
Voltage-gated sodium channels are crucial in the transmission of pain sensations, making them promising targets for analgesic drugs. doaj.org Certain indole derivatives, structurally analogous to this compound, have been investigated for their ability to inhibit these channels.
Studies have shown that indoleamines, such as serotonin (B10506) and melatonin, can inhibit the amiloride-sensitive sodium conductance in vitro. pnas.orgnih.gov In preparations from baboon bronchus and rat colon, serotonin inhibited the amiloride-sensitive portion of the short-circuit current, which is a measure of sodium absorption. pnas.org The inhibition was rapid and suggested that sodium absorption was being blocked. pnas.orgnih.gov The IC50 value for serotonin was determined to be 0.4 mM in the baboon bronchus and 8 mM in the rat colon, indicating a much lower potency compared to the diuretic amiloride (IC50 = 50 nM and 500 nM, respectively). pnas.orgnih.gov
Other indole alkaloids, such as Geissoschizine methyl ether (GME), have also demonstrated neuroprotective effects through the inhibition of voltage-gated sodium channels, among other ion channels. acs.org This activity contributes to its anticonvulsant effects. acs.org More targeted studies on bioisosteres of the drug sumatriptan have identified indole analogues that exert a dose- and use-dependent block of hNav1.7 sodium channels, a key channel in pain perception. doaj.org For example, compound (S)-22b was found to be more potent than the known sodium channel blocker mexiletine at certain stimulation frequencies. doaj.org
| Compound | Tissue/Channel | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Serotonin | Baboon Bronchus (Amiloride-sensitive Na+ conductance) | 0.4 mM | pnas.orgnih.gov |
| Serotonin | Rat Colon (Amiloride-sensitive Na+ conductance) | 8 mM | pnas.orgnih.gov |
| Geissoschizine methyl ether | Voltage-gated sodium channels | Activity noted, IC50 not specified | acs.org |
| (S)-22b (Sumatriptan analogue) | hNav1.7 sodium channels | More potent than mexiletine | doaj.org |
Other In Vitro Biological Activities
Anti-inflammatory Activity
The indole scaffold is present in molecules investigated for anti-inflammatory properties. The inflammatory process can induce oxidative stress and vice versa, making agents with anti-inflammatory and antioxidant activities valuable. nih.gov In vitro studies often measure the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net For example, an ethanol (B145695) extract of Millettia pulchra, containing indole-related compounds, demonstrated the ability to reduce NO production in cell-based assays. researchgate.net One of its isolates, Lanceolatin B, dose-dependently reduced levels of IL-1β, IL-6, and TNF-α. researchgate.net Similarly, peptide fractions from sturgeon cartilage hydrolysates showed anti-inflammatory effects by decreasing the level of IL-6 and increasing the production of the anti-inflammatory cytokine IL-10. nih.gov
Anti-HIV Activity
Indole derivatives have been recognized as a promising class of HIV-1 inhibitors. nih.gov The indole-based drug delavirdine was approved by the FDA for use in combination antiretroviral therapy. nih.gov Research in this area focuses on various mechanisms, including the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.govgoogle.com Studies have shown that certain indole derivatives can act as non-nucleoside reverse transcriptase inhibitors. The anti-HIV activity is often evaluated by measuring the inhibition of viral replication in cell cultures, such as through syncytia formation assays or by quantifying the reduction of HIV p24 antigen. google.comnih.gov For instance, an ethanol extract of Justicia gendarussa leaves significantly inhibited HIV replication, with a 70% fractionated-ethanol extract showing an EC50 value of 70.5 μg/mL in a syncytia formation assay and 88.8 μg/mL in a p24 antigen assay. nih.gov
Antitubercular Activity
With the rise of multidrug-resistant tuberculosis (MDR-TB), there is significant interest in novel antitubercular agents, including natural products and their derivatives. nih.gov The in vitro activity of compounds against Mycobacterium tuberculosis is a key screening parameter. Certain indole-containing natural products have shown potential in this area. For example, fractions of an ethanol extract from Vitex negundo, which contain compounds like betulinic acid and ursolic acid, demonstrated antitubercular activity at a concentration of 150 µg/mL. nih.gov More specifically, an isolated compound, PE-34 (identified as ursolic acid), showed a minimum inhibitory concentration (MIC) of 50 and 100 µg/mL. nih.gov Furthermore, synthetic 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have been reported to have moderate to good antitubercular activity against M. tuberculosis H37Rv, with MIC values ranging from 9.2 to 106.4 μM. nih.gov
Antimalarial Activity
The emergence of drug-resistant Plasmodium species necessitates the search for new antimalarial compounds. nih.gov Plant extracts and their isolated compounds are a major focus of this research. In vitro antiplasmodial activity is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Ethanol extracts from various plants have shown promising results. For example, the ethanol extract of Erythrina sigmoidea stem bark exhibited high in vitro antiplasmodial activity, with an IC50 of 6.44 ± 0.08 µg/mL against the chloroquine-sensitive (3D7) strain and 7.53 ± 0.22 µg/mL against the chloroquine-resistant (Dd2) strain. nih.gov Similarly, an ethyl acetate (B1210297) extract of Oedera genistifolia showed an IC50 of 3.3 µg∙mL−1 against the P. falciparum 3D7 strain. mdpi.com
| Activity | Test System/Target | Compound/Extract | Result (IC50/EC50/MIC) | Reference |
|---|---|---|---|---|
| Anti-inflammatory | LPS-stimulated macrophages (NO production) | Lanceolatin B | Dose-dependent reduction of IL-6, TNF-α | researchgate.net |
| Anti-HIV | HIV-infected MOLT-4 cells (Syncytia formation) | 70% fractionated-ethanol extract of J. gendarussa | EC50 = 70.5 μg/mL | nih.gov |
| Anti-HIV | HIV-infected MOLT-4 cells (p24 antigen) | 70% fractionated-ethanol extract of J. gendarussa | EC50 = 88.8 μg/mL | nih.gov |
| Antitubercular | M. tuberculosis H37RV | Ursolic acid (PE-34) | MIC = 50-100 µg/mL | nih.gov |
| Antimalarial | P. falciparum (Chloroquine-sensitive, 3D7) | Ethanol extract of E. sigmoidea | IC50 = 6.44 ± 0.08 µg/mL | nih.gov |
| Antimalarial | P. falciparum (Chloroquine-resistant, Dd2) | Ethanol extract of E. sigmoidea | IC50 = 7.53 ± 0.22 µg/mL | nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.
Ligand-Protein Interactions with Identified Biological Targets
No studies detailing the specific ligand-protein interactions of 2-((1H-indol-6-yl)oxy)ethanol with any identified biological targets were found. This type of research would typically involve identifying specific proteins (e.g., enzymes, receptors) for which the compound might have an affinity and then using docking software to model the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, within the protein's binding site.
Binding Affinity Predictions
There is no available data predicting the binding affinity (often expressed as binding energy or inhibition constant, Ki) of this compound to any specific biological targets. Such predictions are a standard output of molecular docking simulations and are used to rank potential drug candidates.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)
Specific DFT calculations to determine the electronic structure, including the HOMO and LUMO energies, of this compound have not been reported. The HOMO-LUMO energy gap is a critical parameter used to describe the electronic properties and reactivity of a molecule.
Molecular Electrostatic Potential Surface (MESP) Analysis
No MESP analyses for this compound were found in the reviewed literature. An MESP map is a valuable tool for visualizing the charge distribution of a molecule and for predicting how it will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
Chemical Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electronegativity, Chemical Hardness and Softness, Global Electrophilicity)
There are no published studies that calculate the chemical reactivity descriptors for this compound. These descriptors, derived from the electronic structure, provide a quantitative measure of a molecule's reactivity and are fundamental in understanding its chemical behavior.
Molecular Dynamics Simulations (if applicable to related indole (B1671886) systems)
MD simulations of indole in aqueous solutions have been employed to understand its photophysics, particularly the relaxation dynamics of its excited states which are sensitive to the surrounding solvent environment. nih.govacs.orgbris.ac.uk These simulations typically model the interactions between the indole molecule and a large number of explicit solvent molecules, such as water or ethanol (B145695), over time scales ranging from picoseconds to nanoseconds. nih.govacs.orgmdpi.com
For a molecule like this compound, an MD simulation would likely focus on several key aspects:
Solvation Structure: The arrangement of solvent molecules (e.g., water) around the indole core and the flexible oxyethanol side chain. The hydroxy group of the side chain would be expected to form hydrogen bonds with water molecules, influencing its orientation and the local solvent structure.
Side Chain Dynamics: The flexibility of the C-O and C-C bonds in the oxyethanol side chain allows for a range of conformational states. MD simulations could reveal the preferred orientations of this side chain in solution and the timescales of transitions between different conformations.
Hydrogen Bonding: The N-H group of the indole ring and the O-H group of the side chain can act as hydrogen bond donors, while the ether oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. Simulations can quantify the dynamics and lifetimes of these hydrogen bonds with solvent molecules.
The parameters for such simulations are typically derived from quantum mechanical calculations and then refined to reproduce experimental data. The choice of force field is crucial for accurately describing the intermolecular and intramolecular interactions. aip.org
Table 1: Key Parameters in Molecular Dynamics Simulations of Indole Systems
| Parameter | Description | Typical Values/Methods for Indole Derivatives |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS |
| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P, SPC/E for water) or Implicit (continuum models) |
| Simulation Time | The total duration of the simulated molecular motion. | Nanoseconds (ns) to microseconds (µs) |
| Time Step | The small interval of time at which the equations of motion are integrated. | 1-2 femtoseconds (fs) |
| Ensemble | The statistical mechanical ensemble that the simulation samples from (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) is common. |
Conformational Analysis of this compound
A detailed experimental or computational conformational analysis specifically for this compound is not extensively documented. However, the conformational preferences of this molecule can be inferred from the principles of stereochemistry and the study of related structures. nih.govmdpi.comacs.org The primary sources of conformational flexibility in this compound are the rotations around the single bonds of the oxyethanol side chain.
The key dihedral angles that define the conformation of the side chain are:
τ1 (C5-C6-O-C): Rotation around the bond connecting the indole ring to the ether oxygen.
τ2 (C6-O-C-C): Rotation around the ether oxygen and the adjacent carbon.
τ3 (O-C-C-O): Rotation around the carbon-carbon bond of the ethanol moiety.
The stability of different conformers is determined by a balance of several factors, including steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding. ic.ac.uk
Analysis of Torsional Angles:
τ1: The rotation around the C6-O bond will be influenced by steric interactions between the ethanol portion of the side chain and the indole ring, particularly the hydrogen at the C5 and C7 positions. Planar or near-planar arrangements that minimize these interactions are likely to be favored.
τ2 and τ3: The rotations around the bonds within the oxyethanol chain will likely favor staggered conformations (anti or gauche) to minimize torsional strain, similar to what is observed in simple alkanes and ethers. egyankosh.ac.in The relative energies of these conformers will be influenced by the potential for gauche interactions and the possibility of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of such molecules and identifying the lowest energy conformers. mdpi.commdpi.com Such calculations would typically involve geometry optimization of various starting conformations to locate the energy minima.
Table 2: Predicted Stable Conformations based on Torsional Angles
| Torsional Angle | Predicted Stable Conformation(s) | Rationale |
| τ1 (C5-C6-O-C) | Near-planar (anti- or syn-planar) | Minimizes steric clash between the side chain and the indole ring. |
| τ2 (C6-O-C-C) | Anti and Gauche | Staggered arrangements are energetically favored over eclipsed ones to reduce torsional strain. |
| τ3 (O-C-C-O) | Anti and Gauche | The gauche conformation may be stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen. |
Future Research Directions and Emerging Applications
Development of Novel Indole-6-Oxyethanol Scaffolds
The indole (B1671886) scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a multitude of biological targets. mdpi.com The core structure of 2-((1H-indol-6-yl)oxy)ethanol serves as a foundational template for creating diverse chemical libraries. Future research will likely focus on modifying this basic scaffold to explore new chemical space and develop compounds with enhanced biological activity.
Key areas for the development of novel scaffolds from the indole-6-oxyethanol core include:
Substitution on the Indole Ring: Introducing various functional groups at different positions of the indole nucleus can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. This can lead to improved target affinity and selectivity.
Modification of the Oxyethanol Linker: The length, rigidity, and chemical nature of the linker can be altered. For instance, replacing the ethanol (B145695) group with longer chains, incorporating cyclic structures, or introducing different heteroatoms could influence binding kinetics and pharmacokinetic properties.
Bioisosteric Replacement: Key functional groups within the scaffold can be replaced with bioisosteres to improve metabolic stability, reduce toxicity, or enhance target interactions.
These modifications aim to generate a library of novel compounds, each with a unique pharmacological profile, thereby expanding the therapeutic potential of the parent scaffold.
Integration into Multi-Target Ligand Design Strategies
Chronic and complex diseases often involve multiple biological pathways, making single-target drugs less effective. The development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, is a promising therapeutic strategy. researchgate.net The indole-6-oxyethanol scaffold is well-suited for the design of MTDLs due to the inherent versatility of the indole nucleus, which is a common feature in ligands for various receptors and enzymes.
Future MTDL design strategies incorporating the indole-6-oxyethanol scaffold may involve:
Pharmacophore Hybridization: This approach involves combining the essential pharmacophoric features of known ligands for different targets into a single molecule built upon the indole-6-oxyethanol framework.
Fragment-Based Linking: Fragments known to bind to different targets can be connected using the oxyethanol linker, creating a unified molecule with dual activity.
Generative deep learning models, specifically chemical language models (CLM), represent a cutting-edge approach to automate the design of such multi-target ligands. nih.gov These models can learn the key features from sets of known active molecules and generate novel structures that fuse the necessary pharmacophore elements, potentially leading to the discovery of potent and selective MTDLs based on the indole-6-oxyethanol core. nih.gov
Utilization as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological systems. The indole-6-oxyethanol scaffold can be adapted to create potent and selective probes for investigating complex biological pathways. By designing derivatives that specifically interact with a particular protein, researchers can gain insights into that protein's function and its role in disease.
The development of chemical probes from this scaffold could involve:
Affinity Labeling: Attaching a reactive group to the molecule allows for the covalent and irreversible labeling of the target protein, facilitating its identification and characterization.
Fluorescent Tagging: Incorporating a fluorescent dye into the scaffold enables the visualization of the target protein's localization and dynamics within cells.
The indole scaffold itself has been successfully exploited to develop fluorescent probes for specific biological targets, demonstrating the feasibility of this approach for derivatives of this compound.
Advanced Synthetic Methodologies for Analog Generation
The efficient synthesis of a wide variety of analogs is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. While classical indole syntheses like the Fischer and Bischler methods are well-established, modern organic chemistry offers more advanced and efficient methodologies.
Future synthetic strategies for generating analogs of this compound are expected to employ:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Heck, and Buchwald-Hartwig couplings allow for the rapid and modular installation of diverse substituents onto the indole core.
C-H Activation/Functionalization: This modern approach enables the direct modification of carbon-hydrogen bonds on the indole ring, offering a more atom-economical and efficient route to novel derivatives compared to traditional methods that require pre-functionalized starting materials.
Flow Chemistry and Automated Synthesis: These technologies can accelerate the synthesis of large libraries of analogs by enabling rapid reaction optimization and purification, thereby streamlining the drug discovery process.
These advanced methods will facilitate the creation of a broad and diverse collection of indole-6-oxyethanol derivatives for biological screening.
Computational Design of Enhanced Bioactive Derivatives
Computational chemistry plays a pivotal role in modern drug discovery by guiding the design of new molecules with improved potency and selectivity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are essential tools in this process.
For the this compound scaffold, computational approaches will be instrumental in:
3D-QSAR Modeling: Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of designed analogs with their biological activity. mdpi.com These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity, thus guiding the design of more potent compounds. mdpi.com
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. By docking proposed derivatives of this compound into the active site of a target, researchers can prioritize the synthesis of compounds that are most likely to bind with high affinity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction and refine the design of new analogs.
These computational methods, by predicting the biological activity and binding modes of virtual compounds, help to rationalize experimental findings and focus synthetic efforts on the most promising molecules, ultimately accelerating the development of new drugs based on the this compound scaffold. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((1H-indol-6-yl)oxy)ethanol, and what key reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling an indole derivative with an ethoxy-containing precursor. For example, nucleophilic substitution reactions using 6-hydroxyindole and ethylene oxide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at 0°C to room temperature). Solvent choice (e.g., ethanol or DMSO) and temperature control are critical for minimizing side reactions and maximizing yield .
- Key Considerations : Purification via column chromatography or recrystallization is often required to isolate the product from by-products like unreacted starting materials or over-alkylated species.
Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the indole NH (~10 ppm), ethoxy methylene protons (~3.5–4.5 ppm), and hydroxyl group (broad peak at ~1–5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines the structure using diffraction data to resolve bond lengths and angles .
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition profiles .
Q. What are the critical functional groups affecting the reactivity of this compound?
- Functional Groups :
- Indole NH : Participates in hydrogen bonding and electrophilic substitution.
- Ether Linkage (OCH₂CH₂OH) : Influences solubility and serves as a site for further derivatization (e.g., esterification).
- Hydroxyl Group : Enables hydrogen bonding and coordination with metal ions in catalytic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodology :
- Assay Validation : Ensure consistency in cell lines, enzyme concentrations, and buffer conditions. For example, discrepancies in HIV integrase inhibition assays may arise from variations in Mg²⁺ ion concentrations, which are critical for catalytic activity .
- Dose-Response Curves : Use IC₅₀ values to compare potency across studies.
- Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., coumarin-indole hybrids) to identify activity trends .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina model binding poses with targets such as HIV integrase or cancer-related kinases. Focus on the indole moiety’s π-π stacking and the hydroxyl group’s hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to validate docking results .
Q. How can reaction conditions be optimized for introducing the ethoxy group during synthesis?
- Methodology :
- Alkylation Agents : Compare reactivity of ethylene oxide derivatives (e.g., bromoethanol vs. chloroethanol) in polar aprotic solvents like DMF.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- By-Product Analysis : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., mono- vs. di-alkylated products) .
Q. What strategies validate the compound’s mechanism of action in enzymatic assays?
- Methodology :
- Competitive Inhibition Assays : Use labeled substrates (e.g., fluorescent ATP analogs) to test if the compound competes for binding sites.
- Site-Directed Mutagenesis : Modify key residues in the target enzyme (e.g., HIV integrase Asp-64 or Asp-116) to confirm binding specificity .
Q. How are common impurities during synthesis characterized and mitigated?
- Methodology :
- HPLC/MS Profiling : Identify by-products such as unreacted 6-hydroxyindole or over-oxidized derivatives.
- Crystallization Screening : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the target compound away from impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
